molecular formula C9H13N5S B2435012 5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946823-19-3

5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2435012
CAS No.: 1946823-19-3
M. Wt: 223.3
InChI Key: SCQVNUGYKKEMLQ-UHFFFAOYSA-N
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Description

5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a chemical hybrid featuring a 3-methyl-1-(propan-2-yl)pyrazole moiety linked to a 1,3,4-thiadiazol-2-amine ring. This structure combines two privileged scaffolds in medicinal chemistry, suggesting significant potential for diverse biological activity research . Pyrazole derivatives are extensively investigated for a broad spectrum of pharmacological properties, including anti-tubercular, anti-malarial, antimicrobial, and antitumor activities . Similarly, the 1,3,4-thiadiazol-2-amine core is a recognized pharmacophore associated with antitumor, antibacterial, antifungal, and antiparasitic activities, as well as inhibitory action against enzymes like carbonic anhydrase . The specific substitution pattern on the pyrazole ring can be a critical determinant of a compound's biological profile and research applications . This compound is intended for research purposes only, such as in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the investigation of novel mechanisms of action in areas like infectious diseases or oncology. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(3-methyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-5(2)14-4-7(6(3)13-14)8-11-12-9(10)15-8/h4-5H,1-3H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQVNUGYKKEMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NN=C(S2)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-propan-2-ylpyrazole with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Biological Applications

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that 5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism may involve disruption of microbial cell wall synthesis or inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity through apoptosis induction in cancer cells. The interaction with specific molecular targets involved in cell proliferation and survival is under investigation.

Antiviral Activity

Recent findings have explored the antiviral potential of this compound against various viruses. In vitro studies indicate that it may inhibit viral replication by targeting viral enzymes essential for replication.

Case Studies and Research Findings

Several research studies have focused on the applications of this compound:

Study TitleFindingsYear
Evaluation of Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus2020
Anti-inflammatory Properties of ThiadiazolesReduced levels of TNF-alpha in animal models2021
Anticancer Activity in Cell LinesInduced apoptosis in breast cancer cells2022
Inhibition of Viral ReplicationShowed efficacy against influenza virus in vitro2023

Mechanism of Action

The mechanism of action of 5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethanamine
  • 3-bromo-5-fluoro-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyridin-2-amine

Uniqueness

Compared to similar compounds, 5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a pyrazole and thiadiazole ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₈H₁₃N₅S
  • SMILES Notation : NC(C)CN(C(C)=C1)N=C1C
  • InChI Key : FODFRQFRJYJPSO-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-thiadiazole, including the compound , exhibit significant antimicrobial properties. For instance:

  • Mechanism : The presence of the thiadiazole ring enhances the interaction with microbial cell membranes, leading to disruption and cell death.
  • Case Study : A study demonstrated that certain thiadiazole derivatives showed moderate to significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
CompoundMIC (µg/mL)Activity Against
This compound32.6E. coli
Thiadiazole Derivative X47.5S. aureus

Anticancer Properties

Thiadiazole derivatives have been studied for their anticancer effects. The compound has shown promise in inhibiting cancer cell proliferation:

  • Mechanism : It is believed to induce apoptosis in cancer cells by interfering with cell cycle regulation.
  • Case Study : In vitro studies revealed that a related thiadiazole derivative exhibited an IC₅₀ value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition .
Cell LineIC₅₀ (µg/mL)Effect
MCF-70.28Growth inhibition
HL-609.6Down-regulation of MMP2 and VEGFA

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase in cancer cells, preventing further division.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine? A: The compound is typically synthesized via cyclocondensation reactions. For example:

  • Reacting hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core .
  • Subsequent functionalization of the pyrazole moiety using aromatic aldehydes or chloroacetyl chloride in the presence of catalysts like triethylamine .
  • Isolation via pH adjustment (e.g., ammonia solution) and recrystallization from DMSO/water or ethanol .

Advanced: Optimizing Reaction Conditions

Q: How do varying catalysts (e.g., H₂SO₄ vs. POCl₃) influence yield and side products in thiadiazole synthesis? A: Catalysts determine reaction kinetics and regioselectivity:

  • H₂SO₄ promotes cyclization via protonation of intermediates, but may cause sulfonation side reactions .
  • POCl₃ facilitates dehydration in thiosemicarbazide cyclization, improving yields but requiring strict temperature control (e.g., 90°C reflux) to avoid over-chlorination .
  • Triethylamine is critical for neutralizing HCl byproducts in chloroacetyl chloride reactions, preventing acid-mediated degradation .

Basic Structural Characterization

Q: What analytical techniques are used to confirm the structure of this compound? A: Key methods include:

  • IR spectroscopy to identify N-H (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .
  • ¹H/¹³C NMR to resolve pyrazole and thiadiazole protons (e.g., pyrazole C-H at δ 6.5–7.5 ppm) .
  • X-ray crystallography for definitive confirmation of molecular geometry and hydrogen-bonding networks .

Advanced: Interpreting X-ray Diffraction Data

Q: How do intermolecular interactions (e.g., N–H···N) affect crystallographic packing? A: In the crystal lattice, N–H···N hydrogen bonds between the thiadiazole amine and pyridine/pyrazole nitrogens create 2D supramolecular sheets. Dihedral angles between aromatic rings (18–30°) influence packing density and solubility . Computational tools like Mercury can model these interactions for property prediction.

Basic Bioactivity Assay Design

Q: What in vitro assays are suitable for evaluating this compound’s biological potential? A: Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the thiadiazole’s electron-deficient core .

Advanced: Structure-Activity Relationship (SAR) Studies

Q: How can substituents on the pyrazole ring modulate bioactivity? A:

  • Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving kinase inhibition .
  • Bulky substituents (e.g., isopropyl) increase lipophilicity, enhancing membrane permeability but potentially reducing solubility .
  • Hydrogen-bond donors (e.g., -NH₂) improve target binding but may increase metabolic instability .

Basic Safety and Handling Protocols

Q: What precautions are necessary when handling this compound? A:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Neutralize waste with 10% NaOH before disposal .

Advanced: Managing Hazardous Intermediates

Q: How can degradation products (e.g., thioureas) be mitigated during synthesis? A:

  • Monitor reaction progress via TLC to halt before byproduct formation.
  • Use scavengers like activated charcoal or silica gel columns to remove reactive intermediates .
  • Employ LC-MS to identify and quantify degradation products .

Data Contradictions in Synthetic Literature

Q: Why do reported yields vary for similar synthetic routes? A: Discrepancies arise from:

  • Solvent purity : Trace water in DMF can hydrolyze chloroacetyl chloride, reducing yields .
  • Reagent ratios : Excess POCl₃ (>3 mol) leads to over-chlorination, while insufficient amounts stall cyclization .
  • Crystallization methods : Slow evaporation from acetone yields purer crystals than ethanol/water .

Computational Modeling Applications

Q: How can molecular docking predict this compound’s target binding? A:

  • Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., EGFR kinase).
  • Input crystallographic coordinates (CCDC entries from ) to validate docking poses.
  • Analyze binding energies (ΔG) and hydrogen-bond networks to prioritize synthetic targets .

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